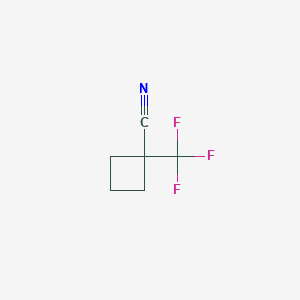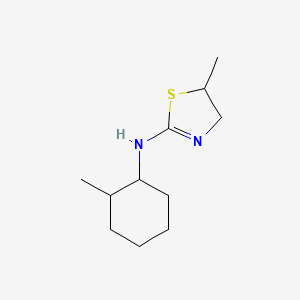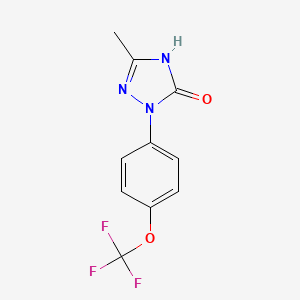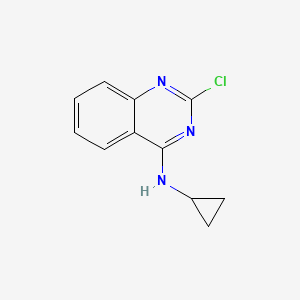
Oxetan-3-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane-3-carboxamide, also known as 3-(hydroxymethyl)oxetane-3-carboxamide, is a chemical compound with the CAS Number: 2580179-94-6 . It has a molecular weight of 131.13 .
Synthesis Analysis
Oxetanes can be synthesized through various methods. One such method involves the use of trimethyloxosulfonium iodide. By increasing the equivalents of this compound, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the use of sodium anion of an NTs-sulfoximine . A 4-pot telescoped procedure to prepare oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate was developed using readily available starting materials .
Molecular Structure Analysis
Oxetane is a four-membered ring having an oxygen atom with an intrinsic ring strain of 106 kJ.mol −1, which adopts a planar structure with a puckering angle of only 8.7° at 140 K (10.7° at 90 K) .
Chemical Reactions Analysis
Oxetanes have been shown to undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
Physical And Chemical Properties Analysis
Oxetanes are known for their unique properties. They are strained heterocycles known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability . Increasing oxetane concentrations improved epoxide conversion and drastically lowered Tg of the resulting polymers .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Oxetane ziehen in der Arzneimittelentwicklung aufgrund ihrer metabolischen Stabilität, Starrheit und Wasserstoffbrückenakzeptorfähigkeit Aufmerksamkeit auf sich . Sie haben als Isomere von Carbonylgruppen und als molekulare Werkzeuge zur Feinabstimmung physikalisch-chemischer Eigenschaften von Arzneimittelverbindungen wie pKa, LogD, Wasserlöslichkeit und metabolischer Clearance weiteres Interesse geweckt .
Synthese biologisch aktiver Verbindungen
Die allgemeine und milde Chemie von Oxetanen ermöglicht die einfache Installation eines Oxetanrings aus einfachen Ausgangsmaterialien, mit möglichen Anwendungen in der Synthese oder späten Modifikation biologisch aktiver Verbindungen .
Bildung von Spirozyklen
Die Methodik der Oxetanbildung wurde auf eine Vielzahl von primären und sekundären aliphatischen, linearen und cyclischen Alkoholen mit verschiedenen funktionellen Gruppen angewendet. Die Reaktion mit cyclischen Alkoholen und auch komplexeren Strukturen, wie z. B. Adamantol, führt zur Bildung von Spirozyklen .
Synthese komplexer Alkohole
Die Methodik der Oxetanbildung wurde mit komplexeren Alkoholen wie Pregnenolon oder Galaktose demonstriert . Diese berichtete Methodik verbessert die Synthese eines Oxetan-haltigen Steroids mit wichtiger biologischer Aktivität in einem Schritt aus Testosteron .
Erzeugung von Bausteinen für molekulare Vielfalt
Oxetane wurden als Surrogate einer Carbonylgruppe verwendet, um Bausteine zu erzeugen, die neue Möglichkeiten der molekularen Vielfalt bieten .
Chemotherapeutika
Oxetane sind in den vermarkteten Chemotherapeutika Taxol und Taxotere enthalten .
Kinase-Inhibitor
Oxetane sind auch in einem neuen Kinase-Inhibitor GS-9876 enthalten .
Synthese von Oxetanderivaten
Oxetane wurden durch Epoxid-Ringöffnung mit Trimethyloxosulfoniumylid zugänglich gemacht. Das 2-Hydroxymethyloxetan-Motiv wurde nach Acetal-Deprotektion in guter Ausbeute gebildet, und die Vinylderivate unterzogen sich erfolgreich einer Bromierung mit Br2 oder Epoxidierung mit m-CPBA .
Wirkmechanismus
Target of Action
Oxetane-3-carboxamide is a novel class of oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan into kynurenine. This process can suppress T-cell immunity and promote immune tolerance, making IDO1 a significant target in cancer immunotherapy .
Mode of Action
It is known that oxetane-containing compounds can disrupt protein functions in cells . They can interact with their targets, leading to changes in the cell’s normal functions. For instance, they can disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Biochemical Pathways
Oxetane-3-carboxamide, like other oxetane-containing compounds, can influence various biochemical pathways. The most significant pathway is the tryptophan-kynurenine pathway, where IDO1 plays a crucial role . By inhibiting IDO1, Oxetane-3-carboxamide can prevent the degradation of tryptophan into kynurenine, thereby affecting the immune response .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxetane-3-carboxamide, potentially improving its bioavailability .
Result of Action
The result of Oxetane-3-carboxamide’s action is the inhibition of IDO1, which can lead to an enhanced immune response . This can be particularly beneficial in cancer treatment, where the immune system’s ability to recognize and destroy cancer cells is often suppressed .
Action Environment
The action of Oxetane-3-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the oxetane ring . Furthermore, the presence of other substances, such as proteins or other drugs, can also influence the efficacy of Oxetane-3-carboxamide .
Safety and Hazards
Zukünftige Richtungen
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery . The future directions of oxetane research could involve further exploration of its potential benefits, synthetic strategies, and potential pitfalls .
Biochemische Analyse
Biochemical Properties
Oxetane-3-carboxamide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . The oxetane unit has been found to significantly influence the pKa of a proximal amine . This suggests that Oxetane-3-carboxamide could potentially interact with biomolecules in a way that influences their biochemical properties.
Cellular Effects
Compounds containing oxetane groups have been shown to have significant inhibitory effects on the growth of certain cancer cells . Therefore, it’s plausible that Oxetane-3-carboxamide could also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The formation of the oxetane ring from an epoxide has been modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution . This suggests that Oxetane-3-carboxamide might exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Oxetanes have been shown to be metabolically stable , suggesting that Oxetane-3-carboxamide could potentially interact with various enzymes or cofactors within metabolic pathways.
Eigenschaften
IUPAC Name |
oxetane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYYWQHQUOODDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)
![7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2373107.png)


![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2373115.png)
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)
![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2373125.png)
